REACTION_CXSMILES
|
[N+:1]([C:4]1[CH:16]=[CH:15][C:14]2[C:13]3[C:8](=[CH:9][C:10]([N+:17]([O-])=O)=[CH:11][CH:12]=3)[C:7](=[O:20])[C:6]=2[CH:5]=1)([O-])=O.Cl>C(O)(=O)C>[NH2:1][C:4]1[CH:16]=[CH:15][C:14]2[C:13]3[C:8](=[CH:9][C:10]([NH2:17])=[CH:11][CH:12]=3)[C:7](=[O:20])[C:6]=2[CH:5]=1
|
Name
|
|
Quantity
|
162 g
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C1=CC=2C(C3=CC(=CC=C3C2C=C1)[N+](=O)[O-])=O
|
Name
|
hydrated stannous chloride
|
Quantity
|
1100 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
900 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
1600 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The suspension was stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
refluxed for 1 hour
|
Duration
|
1 h
|
Type
|
FILTRATION
|
Details
|
The solid was harvested by filtration
|
Type
|
WASH
|
Details
|
The solid was washed first with concentrated hydrochloric acid
|
Type
|
DISSOLUTION
|
Details
|
The residue was dissolved
|
Type
|
FILTRATION
|
Details
|
The solution was filtered
|
Type
|
WASH
|
Details
|
The precipitate was washed with water
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
recrystallized from dioxane
|
Type
|
CUSTOM
|
Details
|
to be 284–286° C.
|
Name
|
|
Type
|
|
Smiles
|
NC1=CC=2C(C3=CC(=CC=C3C2C=C1)N)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |